2-[2-(Adamantan-1-YL)acetamido]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
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Overview
Description
2-[2-(Adamantan-1-YL)acetamido]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide is a complex organic compound that features a unique combination of adamantane, fluorophenyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Adamantan-1-YL)acetamido]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide typically involves multiple steps:
Formation of Adamantan-1-YL Acetamide: This step involves the reaction of adamantane with acetic anhydride in the presence of a catalyst to form adamantan-1-yl acetamide.
Introduction of Fluorophenyl Group:
Formation of Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving sulfur and a suitable diene precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(Adamantan-1-YL)acetamido]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(Adamantan-1-YL)acetamido]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, while the fluorophenyl and thiophene groups can participate in π-π stacking and hydrogen bonding interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-N-(4-benzoylphenyl)acetamide
- 2-[2-(adamantan-1-yl)acetamido]acetic acid
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
Uniqueness
2-[2-(Adamantan-1-YL)acetamido]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide is unique due to the presence of the fluorophenyl and thiophene moieties, which are not commonly found together in similar compounds. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H27FN2O2S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C24H27FN2O2S/c1-13-20(17-2-4-18(25)5-3-17)21(22(26)29)23(30-13)27-19(28)12-24-9-14-6-15(10-24)8-16(7-14)11-24/h2-5,14-16H,6-12H2,1H3,(H2,26,29)(H,27,28) |
InChI Key |
SXWTYDKOWVNTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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